molecular formula C13H14BN3O3 B8482358 [5-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopropyl]pyridin-3-yl]boronic acid

[5-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopropyl]pyridin-3-yl]boronic acid

Cat. No. B8482358
M. Wt: 271.08 g/mol
InChI Key: FLRXTTDRGZVEMY-UHFFFAOYSA-N
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Patent
US09073929B2

Procedure details

To a vial containing the title compound from Example 72 Step B (0.03 g, 0.10 mmol), bis(pinacolato)diboron (0.050 g, 0.20 mmol), tris(dibenzylideneacetone)dipalladium (0) (0.018 g, 0.020 mmol), tricyclohexylphosphine (11 mg, 0.039 mmol) and potassium acetate (0.029 g, 0.294 mmol) was added 1,4-dioxane (1.0 ml). The vial was capped tightly and heated to 80° C. overnight. The reaction was then concentrated under reduced pressure to provide the title compound: LCMS m/z 245.70 [M+H]+.
Name
title compound
Quantity
0.03 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
11 mg
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
0.029 g
Type
reactant
Reaction Step One
Quantity
0.018 g
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([C:8]2([C:11]3[O:15][N:14]=[C:13]([CH:16]4[CH2:18][CH2:17]4)[N:12]=3)[CH2:10][CH2:9]2)[CH:7]=1.[B:19]1(B2OC(C)(C)C(C)(C)O2)[O:23]C(C)(C)C(C)(C)[O:20]1.C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.C([O-])(=O)C.[K+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O1CCOCC1>[CH:16]1([C:13]2[N:12]=[C:11]([C:8]3([C:6]4[CH:7]=[C:2]([B:19]([OH:23])[OH:20])[CH:3]=[N:4][CH:5]=4)[CH2:10][CH2:9]3)[O:15][N:14]=2)[CH2:18][CH2:17]1 |f:3.4,5.6.7.8.9|

Inputs

Step One
Name
title compound
Quantity
0.03 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)C1(CC1)C1=NC(=NO1)C1CC1
Name
Quantity
0.05 g
Type
reactant
Smiles
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
Name
Quantity
11 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
potassium acetate
Quantity
0.029 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
0.018 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was capped tightly
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=NOC(=N1)C1(CC1)C=1C=C(C=NC1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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